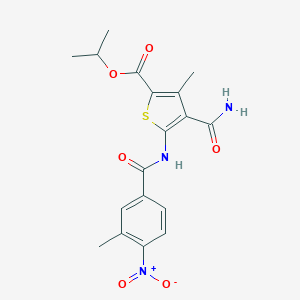
Isopropyl 4-(aminocarbonyl)-5-({4-nitro-3-methylbenzoyl}amino)-3-methyl-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-(aminocarbonyl)-5-({4-nitro-3-methylbenzoyl}amino)-3-methyl-2-thiophenecarboxylate, also known as IMB-5, is a novel compound with potential applications in the field of medicinal chemistry. This compound has been synthesized using a multi-step process and has been shown to exhibit promising biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Isopropyl 4-(aminocarbonyl)-5-({4-nitro-3-methylbenzoyl}amino)-3-methyl-2-thiophenecarboxylate is not yet fully understood. However, it has been suggested that the compound may exert its antitumor and antimicrobial effects through the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells and bacteria. In addition, this compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells. In addition, this compound has been shown to exhibit antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound has also been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Isopropyl 4-(aminocarbonyl)-5-({4-nitro-3-methylbenzoyl}amino)-3-methyl-2-thiophenecarboxylate is its potent antitumor and antimicrobial activity. This makes it a promising candidate for the development of new drugs for the treatment of cancer and infectious diseases. In addition, the compound has been shown to exhibit good stability and solubility, which makes it suitable for use in lab experiments.
One of the limitations of this compound is that its mechanism of action is not yet fully understood. This makes it difficult to optimize its use in lab experiments. In addition, the compound may exhibit cytotoxic effects at high concentrations, which could limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of Isopropyl 4-(aminocarbonyl)-5-({4-nitro-3-methylbenzoyl}amino)-3-methyl-2-thiophenecarboxylate in medicinal chemistry. One potential application is in the development of new drugs for the treatment of cancer and infectious diseases. Researchers could explore the use of this compound in combination with other drugs to enhance its antitumor and antimicrobial activity. In addition, further studies could be conducted to better understand the mechanism of action of this compound and to optimize its use in lab experiments. Finally, researchers could explore the use of this compound in other areas of medicinal chemistry, such as drug delivery and imaging.
Métodos De Síntesis
The synthesis of Isopropyl 4-(aminocarbonyl)-5-({4-nitro-3-methylbenzoyl}amino)-3-methyl-2-thiophenecarboxylate involves a multi-step process that includes the reaction of 4-nitro-3-methylbenzoic acid with thionyl chloride to form 4-nitro-3-methylbenzoyl chloride. This intermediate compound is then reacted with 3-methyl-2-thiophenecarboxylic acid to form the corresponding acid chloride. The acid chloride is then reacted with isopropylamine to form the final product, this compound. The purity of the compound is determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
Isopropyl 4-(aminocarbonyl)-5-({4-nitro-3-methylbenzoyl}amino)-3-methyl-2-thiophenecarboxylate has potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and infectious diseases. The compound has been shown to exhibit potent antitumor activity in vitro and in vivo, as well as antimicrobial activity against a range of bacterial strains. In addition, this compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and infectious diseases.
Propiedades
Fórmula molecular |
C18H19N3O6S |
|---|---|
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
propan-2-yl 4-carbamoyl-3-methyl-5-[(3-methyl-4-nitrobenzoyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C18H19N3O6S/c1-8(2)27-18(24)14-10(4)13(15(19)22)17(28-14)20-16(23)11-5-6-12(21(25)26)9(3)7-11/h5-8H,1-4H3,(H2,19,22)(H,20,23) |
Clave InChI |
YEGLYOGRBAADRG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C(=C(S2)C(=O)OC(C)C)C)C(=O)N)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)NC2=C(C(=C(S2)C(=O)OC(C)C)C)C(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)

![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)
![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)


